molecular formula C16H15ClN2O2 B4663172 N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide CAS No. 5379-92-0

N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide

Cat. No.: B4663172
CAS No.: 5379-92-0
M. Wt: 302.75 g/mol
InChI Key: HCPRWFCBWQANRH-UHFFFAOYSA-N
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Description

N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide is a synthetic organic compound with the molecular formula C 16 H 15 ClN 2 O 2 and a molecular weight of 302.76 g/mol . This diamide compound features a benzyl group and a substituted phenyl ring containing both chloro and methyl substituents, linked by an ethanediamide (oxalamide) core. This specific structure makes it a compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition and receptor interactions . The oxalamide functional group is a privileged pharmacophore known for its ability to participate in hydrogen bonding, which can be critical for binding to biological targets. Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a model compound for structure-activity relationship (SAR) studies. Its properties, including a density of 1.294 g/cm³ and a refractive index of 1.627, are characteristic of its molecular architecture . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N'-(4-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-9-13(17)7-8-14(11)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPRWFCBWQANRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366101
Record name ST4020611
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5379-92-0
Record name ST4020611
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established and Novel Synthetic Routes for N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide

The most logical and established route to synthesize this unsymmetrical ethanediamide involves a two-step process utilizing an activated form of oxalic acid, such as oxalyl chloride or a dialkyl oxalate (B1200264) (e.g., dimethyl oxalate or diethyl oxalate). This sequential approach allows for the controlled introduction of the two different amine nucleophiles.

A common pathway proceeds as follows:

Formation of an Oxamoyl Intermediate: An activated oxalic acid derivative is reacted with one of the amine substrates, for instance, 4-chloro-2-methylaniline (B164923), in a carefully controlled stoichiometry (typically a 1:1 molar ratio). This reaction, when using diethyl oxalate, yields an intermediate ethyl N-(4-chloro-2-methylphenyl)oxamate. If oxalyl chloride is used, the intermediate is N-(4-chloro-2-methylphenyl)oxamoyl chloride.

Second Amidation: The isolated intermediate is then reacted with the second amine, benzylamine, to form the final product, this compound. This step completes the formation of the second amide linkage.

Alternative methods could involve one-pot syntheses where reaction conditions are manipulated to favor the formation of the unsymmetrical product, although this often presents challenges in controlling selectivity.

The formation of the amide bonds in the synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The amine (a nucleophile) attacks the electrophilic carbonyl carbon of the activated oxalic acid derivative (e.g., oxalyl chloride or an oxalate ester).

The mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling a leaving group (e.g., a chloride ion from oxalyl chloride or an alkoxide group from a dialkyl oxalate).

Deprotonation: A base, which can be a second molecule of the amine or an added non-nucleophilic base like triethylamine (B128534), removes a proton from the nitrogen atom to yield the neutral amide product.

The reactivity of the amines and the electrophilicity of the oxalic acid derivative are key factors. Benzylamine is generally more nucleophilic than the aromatic amine 4-chloro-2-methylaniline due to the electron-withdrawing nature of the substituted phenyl ring. This difference in reactivity can be exploited to control the sequence of addition in some synthetic designs.

While this compound is not a chiral molecule, the strategies used for creating unsymmetrical amide bonds are directly borrowed from fields like peptide synthesis, where preventing racemization is critical. rsc.orgresearchgate.net These methods employ coupling reagents to activate the carboxylic acid group (in this case, an oxamic acid intermediate) to facilitate the reaction with the amine under mild conditions. utexas.edu

Common coupling reagents that could be applied to this synthesis include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxyl groups, facilitating amide bond formation. rsc.org

Phosphonium Reagents: Reagents such as propylphosphonic anhydride (B1165640) (T3P®) are effective for forming amide bonds with minimal side reactions and are considered a greener alternative to many other coupling agents. unibo.it

Uronium/Aminium Reagents: Reagents like HATU are highly efficient but are often reserved for more challenging couplings due to their cost and the generation of stoichiometric waste. ucl.ac.uk

These reagents work by converting the carboxylic acid group of the intermediate into a more reactive species, which is then readily attacked by the amine. Their use can improve yields and simplify purification by operating under milder conditions than those required for direct condensation. researchgate.netucl.ac.uk

Reaction Kinetics and Thermodynamic Analyses of Ethanediamide Formation

Specific kinetic and thermodynamic data for the formation of this compound are not available in published literature. However, the reaction can be analyzed based on general principles of amidation.

Reaction Kinetics: The amidation reaction is typically a second-order process, being first-order with respect to the amine and first-order with respect to the acylating agent (e.g., the oxamoyl chloride intermediate). researchgate.net The reaction rate is influenced by several factors:

Concentration: Higher concentrations of reactants lead to a faster reaction rate.

Temperature: The rate increases with temperature, as described by the Arrhenius equation. However, excessive heat can lead to side reactions and decomposition.

Solvent: The polarity of the solvent can influence the stability of the transition states and intermediates, thereby affecting the reaction rate.

Catalysis: The presence of catalysts, including bases or activating agents, can significantly accelerate the reaction.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize the yield of the desired unsymmetrical product while minimizing the formation of the two possible symmetrical byproducts: N,N'-dibenzylethanediamide and N,N'-bis(4-chloro-2-methylphenyl)ethanediamide.

Key optimization parameters include:

Stoichiometry and Order of Addition: Precise control over the molar ratios of the reactants is crucial. Using a 1:1 ratio of the first amine to the dialkyl oxalate is critical in the first step. The order of amine addition can also be explored to see if the differing nucleophilicity of the amines can be used to improve selectivity.

Reaction Temperature and Time: The temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent byproduct formation or decomposition. Reaction time should be monitored (e.g., by TLC or LC-MS) to ensure completion without prolonged heating.

Solvent Selection: The choice of solvent can affect reactant solubility and reaction rate. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.

Catalyst/Base: When using oxalyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine) is essential to neutralize the HCl byproduct. The choice and amount of base can impact yield and purity.

A hypothetical optimization study is presented in the table below.

EntrySolventTemperature (°C)Base (Equivalents)Yield (%)
1Dichloromethane25Triethylamine (2.2)75
2Tetrahydrofuran (THF)25Triethylamine (2.2)81
3Tetrahydrofuran (THF)50Triethylamine (2.2)85
4Tetrahydrofuran (THF)50Pyridine (2.5)78

Green Chemistry Principles and Sustainable Approaches in Ethanediamide Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. nih.gov Key strategies include improving atom economy, using safer solvents, and employing energy-efficient methods. researchgate.net

Atom Economy: The ideal synthesis would have a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. Direct catalytic amidation, which produces only water as a byproduct, is superior to methods using stoichiometric coupling reagents that generate significant waste. mdpi.com

Solvent Reduction and Replacement: Traditional amide syntheses often use hazardous chlorinated solvents. A greener approach would involve replacing these with safer alternatives like ethyl acetate, 2-methyl-THF, or cyclopentyl methyl ether. unibo.itnih.gov Performing the reaction in a water-soluble co-solvent or even in water, if possible, would be a significant improvement. researchgate.net

Catalysis: The use of catalysts instead of stoichiometric reagents is a core principle of green chemistry. nih.gov Catalytic direct amidation methods, often employing boronic acids or other catalysts, can form the amide bond with water as the only byproduct, dramatically reducing waste. ucl.ac.uk

Energy Efficiency: Conventional heating can be energy-intensive. Alternative energy sources like microwave irradiation or ultrasonication can often accelerate reactions, leading to shorter reaction times, higher yields, and reduced energy consumption. encyclopedia.pubnih.gov Flow chemistry systems, such as the H-Cube® which generates hydrogen in situ for reactions, represent a sustainable and safe approach for certain synthetic steps. unibo.it

Process Mass Intensity (PMI): A key metric for evaluating the sustainability of a process is the PMI, which is the total mass of materials used (solvents, reagents, process water) per unit mass of the final product. Green approaches aim to minimize PMI by reducing solvent volumes, eliminating complex workups, and using catalytic methods. unibo.itresearchgate.net

Green Chemistry PrincipleConventional ApproachSustainable Alternative
SolventDichloromethane, DMFEthyl Acetate, 2-MeTHF, Water unibo.itresearchgate.net
ReagentsStoichiometric Coupling Agents (HATU, EDC)Catalytic Methods (e.g., Boronic Acid Catalysis) ucl.ac.uk
Energy SourceConventional Oil Bath HeatingMicrowave Irradiation, Ultrasonication nih.gov
Waste GenerationHigh (coupling agent byproducts, salts)Low (ideally only water) mdpi.com

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are fundamental to piecing together the molecular puzzle of a compound like N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide, providing insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise connectivity of atoms within the molecule. Standard one-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environments of the hydrogen and carbon atoms. However, for an unambiguous assignment, advanced two-dimensional (2D) NMR techniques would be indispensable.

Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to establish the spin systems within the benzyl (B1604629) and chloro-methylphenyl fragments. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for correlating proton and carbon signals, confirming the connectivity across the ethanediamide linkage. For related N-benzyl substituted amides, hindered rotation around the amide bond can lead to the observation of rotational isomers (rotamers) in solution, a phenomenon that could be investigated for the title compound using variable temperature NMR studies. researchgate.netscielo.br

Solid-state NMR could offer valuable information about the compound's structure in its crystalline form, providing insights into intermolecular interactions and packing effects that are not observable in solution-state NMR.

To unequivocally confirm the elemental composition of this compound, high-resolution mass spectrometry (HRMS) would be employed. This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the determination of the exact molecular formula. The expected molecular formula for the compound is C₁₆H₁₅ClN₂O₂. HRMS would provide a highly accurate mass measurement that could distinguish this formula from other possibilities with the same nominal mass. Analysis of the fragmentation pattern in the mass spectrum could further corroborate the proposed structure by identifying characteristic fragments of the benzyl and chloro-methylphenyl moieties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be utilized to identify the functional groups present in the molecule and to probe intermolecular interactions. The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide groups, the C=O stretching of the carbonyls, and the aromatic C-H and C=C stretching vibrations of the phenyl rings. ijtsrd.com The positions of these bands can be influenced by hydrogen bonding, providing clues about the intermolecular associations in the solid state.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data, offering additional information about the vibrations of the carbon skeleton and the aromatic rings. ijtsrd.com Theoretical calculations could be used in conjunction with experimental data to assign the observed vibrational modes. nih.gov

X-ray Crystallography and Solid-State Structural Analysis of this compound

The definitive method for determining the three-dimensional arrangement of atoms in the solid state is single-crystal X-ray crystallography. Obtaining suitable crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. nih.govvensel.org This data would provide an unambiguous confirmation of the molecular structure and reveal the preferred conformation of the molecule in the crystalline lattice.

Furthermore, X-ray diffraction analysis would elucidate the details of the crystal packing, including any intermolecular hydrogen bonds, π-π stacking interactions between the aromatic rings, and other non-covalent interactions that stabilize the crystal structure. nih.gov Such information is vital for understanding the solid-state properties of the material.

Conformational Landscape and Rotational Isomerism Studies

Beyond the static picture provided by X-ray crystallography, understanding the conformational flexibility of this compound is essential. The molecule possesses several rotatable bonds, including those flanking the central ethanediamide unit and the bond connecting the benzyl group.

Experimental investigations into the conformational preferences in solution could be conducted using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can detect through-space interactions between protons that are close to each other, providing evidence for specific spatial arrangements and rotational preferences.

In studies of similar N-benzyl amides, a combination of NMR spectroscopy and computational modeling has been effectively used to explore the conformational space and the energy barriers to rotation around key bonds. researchgate.netscielo.br Such a combined experimental and theoretical approach would be highly beneficial in mapping the conformational landscape of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and optimized molecular geometry.

For N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine key geometric parameters. These parameters, such as bond lengths, bond angles, and dihedral angles, define the three-dimensional structure of the molecule. The results of these calculations are often presented in tabular format for clarity.

Table 1: Hypothetical Data Table of Optimized Geometric Parameters for this compound using DFT

Parameter Bond/Angle Calculated Value
Bond Length C=O (Amide 1) Data not available
Bond Length C=O (Amide 2) Data not available
Bond Length C-Cl Data not available
Bond Angle N-C-C (Amide) Data not available
Dihedral Angle Phenyl-CH2-N-C Data not available

Note: This table is illustrative. No experimental or calculated data for this specific molecule are currently available.

Furthermore, these calculations would yield information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations would reveal the conformational flexibility of this compound by simulating its movements at the atomic level.

These simulations could identify the most stable conformations (rotamers) and the energy barriers between them. Additionally, by including solvent molecules (e.g., water, DMSO) in the simulation box, the effect of the solvent on the molecule's conformation and behavior can be assessed. This is crucial for understanding how the compound might behave in a biological or solution-phase chemical environment.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods can predict where a molecule is most likely to react. By analyzing the electron distribution and molecular orbitals calculated through DFT, regions of high or low electron density can be identified. For instance, a Molecular Electrostatic Potential (MEP) map would visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on this compound.

This information is invaluable for predicting how the molecule might interact with other reagents and for proposing plausible mechanisms for its synthesis or degradation. Computational tools can also be used to model the transition states of potential reactions, helping to determine the most energetically favorable reaction pathways.

Computational Analysis of Intermolecular Interactions

The way molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and solubility. Computational analysis can be used to identify and quantify the non-covalent interactions that this compound can form.

Given its structure, this molecule has the potential for several types of intermolecular interactions:

Hydrogen Bonding: The N-H groups of the ethanediamide linker can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors.

π-stacking: The two aromatic rings (the benzyl (B1604629) group and the 4-chloro-2-methylphenyl group) can interact with each other or with other aromatic molecules through π-stacking interactions.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially participate in halogen bonding.

Analyzing these interactions is key to understanding the molecule's crystal packing and its potential to bind to biological targets.

In silico Screening Methodologies for Molecular Design and Property Prediction

In silico (computer-based) screening methodologies are powerful tools in drug discovery and materials science. If this compound were a candidate for a particular application, these methods could be used to predict its properties and to design new, improved derivatives.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling could be used to correlate the structural features of a series of related compounds with their biological activity. Molecular docking simulations could predict how well the molecule might bind to the active site of a specific protein, providing a hypothesis for its mechanism of action. These predictions can help prioritize which molecules to synthesize and test in the lab, saving time and resources.

Table 2: List of Compound Names Mentioned

Compound Name

Exploration of Molecular Interactions and Recognition Mechanisms

Binding Studies of N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide with Model Biological Systems

No published studies were identified that investigate the binding of this compound with isolated proteins, oligonucleotides, or metal ions. Research in this area is essential for understanding the compound's potential interactions within a biological context.

Mechanistic Insights into Potential Biological Target Engagements via Molecular Docking and Dynamics

There are no available molecular docking or dynamics studies for this compound. Such computational analyses are crucial for predicting the interaction modes of a compound with potential biological targets at a molecular level. The absence of this data precludes any mechanistic insights into its potential engagements.

Role of this compound in Supramolecular Assembly

Information regarding the role of this compound in supramolecular assembly is not present in the current body of scientific literature. Investigations into its capacity to form ordered structures through non-covalent interactions would be necessary to elucidate its behavior in this regard.

Chemo-sensing and Recognition Applications at a Fundamental Level

There is no research available detailing the application of this compound in chemo-sensing or molecular recognition at a fundamental level. Studies would be required to explore its potential as a sensor or recognition agent for specific analytes.

Derivatization, Analog Synthesis, and Structure Property Relationship Methodologies

Strategies for Structural Modification and Analog Generation of N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide

Key modification sites on the parent compound include the benzyl (B1604629) group, the 4-chloro-2-methylphenyl group, and the ethanediamide linker.

Modifications of the Benzyl Group: Substituents can be introduced onto the phenyl ring of the benzyl group. These substitutions can alter the electronic properties (electron-donating or electron-withdrawing groups), steric bulk, and lipophilicity of the molecule. For instance, the introduction of methoxy (B1213986) or ethoxy groups has been shown to be a potent strategy in creating active anticonvulsant derivatives in related N-benzyl acetamides. nih.gov

Modifications of the 4-chloro-2-methylphenyl Group: The electronic and steric properties of this group can be systematically varied. The chloro and methyl substituents can be moved to different positions on the phenyl ring to investigate the impact of their location. Furthermore, these groups can be replaced with other functionalities, such as different halogens (bromo, iodo), alkyl groups of varying sizes, or hydrogen bond donors/acceptors. nih.gov

Modifications of the Ethanediamide Linker: The ethanediamide (or oxalamide) core is a crucial component of the molecule's structure. nih.govresearchgate.net While less commonly modified than the terminal aromatic rings, alterations to this linker can impact the compound's conformational flexibility and hydrogen bonding capabilities. Strategies could include the introduction of substituents on the alpha-carbons of the ethanediamide backbone.

A summary of potential structural modifications is presented in the table below.

Modification SiteType of ModificationPotential Substituents
Benzyl Group (Phenyl Ring)SubstitutionMethoxy, Ethoxy, Halogens, Alkyl groups
4-chloro-2-methylphenyl GroupPositional IsomerismShifting chloro and methyl groups
4-chloro-2-methylphenyl GroupSubstitutionBromo, Iodo, a variety of Alkyl groups
Ethanediamide LinkerSubstitutionAlkyl or other functional groups

Methodologies for Investigating the Impact of Structural Variations on Intrinsic Molecular Properties

Once a library of analogs has been synthesized, a variety of methodologies are employed to investigate how these structural changes affect the molecule's intrinsic properties. These investigations are crucial for establishing a clear structure-property relationship.

Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are fundamental in confirming the chemical structure of the newly synthesized analogs. rasayanjournal.co.inresearchgate.net X-ray crystallography, in particular, can provide precise information about the molecule's three-dimensional conformation, bond angles, and intermolecular interactions in the solid state.

Computational Modeling: In silico methods, including molecular docking and molecular dynamics simulations, can predict how structural modifications might influence the interaction of the compound with a biological target. biomedres.us These computational approaches can help to rationalize observed structure-activity relationships and guide the design of future analogs.

The following table outlines the methodologies used to assess the impact of structural variations.

MethodologyInformation Gained
NMR SpectroscopyConfirmation of chemical structure
Mass SpectrometryDetermination of molecular weight and formula
X-ray Crystallography3D conformation and intermolecular interactions
Computational ModelingPrediction of binding interactions
Physicochemical ProfilingMeasurement of solubility, lipophilicity, etc.

Advanced Approaches to Structure-Property Correlation in Ethanediamide Scaffolds

For ethanediamide and related scaffolds, advanced methodologies are utilized to build a comprehensive understanding of the relationship between chemical structure and molecular properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies involve the use of statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity or a specific property. nih.gov By developing a mathematical model, QSAR can predict the properties of new, unsynthesized analogs.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a compound's biological activity. biomedres.us This model can then be used to screen virtual libraries for other compounds that fit the pharmacophore and are therefore likely to be active.

Advanced correlative approaches are summarized in the table below.

ApproachDescriptionApplication
QSARStatistical correlation of structure with activity/property.Prediction of properties for new analogs.
Pharmacophore ModelingIdentification of essential 3D features for activity.Virtual screening for new active compounds.
Scaffold AnalysisComparison of core structures and their influence.Understanding the role of the ethanediamide scaffold.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are fundamental for assessing the purity and determining the concentration of N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for the purity assessment and quantitative analysis of this compound would involve a reversed-phase column, such as a C18 or a specialized amide column, to achieve optimal separation.

The mobile phase composition is a critical parameter that is optimized to ensure good resolution and peak shape. A gradient elution is often preferred for complex sample matrices, starting with a higher proportion of aqueous phase and gradually increasing the organic solvent content. The use of a buffer, such as phosphate (B84403) buffer at a slightly acidic pH, can help to maintain consistent retention times and peak shapes.

Detection is commonly performed using a UV detector, as the aromatic rings in the N-benzyl and 4-chloro-2-methylphenyl moieties provide strong chromophores. The selection of an appropriate wavelength, typically around the λmax of the compound, is essential for achieving high sensitivity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

ParameterTypical Value/Condition
Column Discovery® RP-AmideC16, 5 µm, 15 cm × 4.6 mm
Mobile Phase A: 25mM monopotassium phosphate, pH 3.0B: Methanol
Gradient Isocratic (e.g., 80:20 A:B) or Gradient
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

This table represents a hypothetical HPLC method based on typical conditions for similar amide compounds.

Due to the relatively low volatility of this compound, direct analysis by Gas Chromatography (GC) can be challenging. Therefore, derivatization is often necessary to convert the compound into a more volatile and thermally stable form. Common derivatization techniques include silylation or acylation, which target the amide protons to increase volatility.

The choice of derivatizing agent is crucial and depends on the specific functional groups present in the molecule and the desired properties of the derivative. Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column, such as a DB-5ms or equivalent, which provides good separation for a wide range of compounds.

Detection is typically performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and structural confirmation. The GC oven temperature program is optimized to ensure adequate separation of the derivatized analyte from any impurities or byproducts of the derivatization reaction.

ParameterTypical Value/Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temp 150°C, ramp to 300°C at 10°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table represents a hypothetical GC method for a derivatized form of the target compound based on general principles of GC analysis for similar molecules.

Hyphenated Techniques for Impurity Profiling and Mechanistic Study Monitoring

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for impurity profiling and monitoring the progress of chemical reactions.

LC-MS is an indispensable technique for the identification and characterization of impurities and degradation products of this compound. The separation of the analyte and its impurities is achieved using HPLC, as described in section 7.1.1. The eluent from the HPLC column is then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information for each component.

Electrospray ionization (ESI) is a commonly used ionization technique for this type of compound, as it is a soft ionization method that typically produces the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern can help to elucidate the structure of unknown impurities. LC-MS is also a valuable tool for monitoring the progress of the synthesis of this compound, allowing for the identification of intermediates and byproducts.

ParameterTypical Value/Condition
LC System ACQUITY UPLC
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over a specified time
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Range m/z 100-1000

This table represents a hypothetical LC-MS method based on common setups for the analysis of pharmaceutical compounds and related structures.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would typically be performed on its volatile derivatives. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of each component upon electron ionization (EI).

The resulting mass spectrum is a unique fingerprint of the compound, which can be compared to spectral libraries for identification. The fragmentation pattern can also provide valuable information about the structure of the molecule, with characteristic fragments arising from the cleavage of specific bonds. For example, cleavage of the benzylic bond or fragmentation of the chloro-methylphenyl ring would produce characteristic ions.

ParameterTypical Value/Condition
GC Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate
Oven Program Optimized for separation of derivatives
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-550

This table represents a hypothetical GC-MS method for a derivatized form of the target compound based on standard GC-MS analytical practices.

Future Research Directions and Emerging Opportunities

Unexplored Synthetic Avenues and Catalyst Development for N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide

The synthesis of ethanediamides, like this compound, traditionally relies on methods that employ stoichiometric activating agents, which can be inefficient and generate significant chemical waste. ucl.ac.ukmdpi.com The future of synthesizing this compound lies in the development of more sustainable and efficient catalytic methods.

Catalytic Direct Amidation: A primary goal is to move away from stoichiometric reagents towards direct dehydrative condensation of the corresponding carboxylic acids and amines. rsc.org Research into novel catalysts is crucial.

Organoboron Catalysis: Arylboronic acids, particularly those with electron-withdrawing groups, have emerged as effective Lewis acid catalysts for direct amidation. rsc.org They are often thermally stable and easy to handle, making them practical for laboratory synthesis. rsc.org Future work could explore more complex, functionalized boronic acids or unique structures like B–O–B motifs to enhance catalytic activity at lower temperatures. rsc.org

Metal Catalysis: Transition metal complexes based on elements like titanium (Ti), zirconium (Zr), and hafnium (Hf) are also promising for direct amide condensation. rsc.org Heterogeneous catalysts, such as modified mixed metal oxides or nano-structured materials, offer the advantages of easy separation and reusability, aligning with green chemistry principles. dntb.gov.ua

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field, offering high selectivity and mild reaction conditions in aqueous media. rsc.orgresearchgate.net

Hydrolases: Enzymes like lipases can catalyze amide synthesis, though they are often used in organic solvents to prevent hydrolysis of the product. acs.org

ATP-Dependent Enzymes: Amide bond synthetases can form amides directly from carboxylic acids and amines in aqueous solutions, often coupled with ATP recycling systems for preparative-scale synthesis. researchgate.netacs.orgnih.gov Exploring the substrate scope of these enzymes could lead to a direct biocatalytic route to this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. nih.gov Implementing a flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and the potential for integrating reaction and purification steps. nih.govnih.gov

Synthetic AvenueDescriptionPotential AdvantagesKey Research Focus
Organoboron CatalysisDirect amidation using boronic acids or related boron compounds as catalysts. rsc.orgHigh atom economy, mild conditions, tolerance to air and moisture. rsc.orgDevelopment of novel, highly active boron catalysts for room-temperature reactions.
BiocatalysisUse of enzymes (e.g., lipases, amide bond synthetases) to form the amide bonds. rsc.orgnih.govHigh selectivity, environmentally benign (aqueous media), mild reaction conditions. researchgate.netEnzyme screening and engineering to accommodate the specific substrates required.
Flow ChemistryPerforming the synthesis in a continuous flow reactor instead of a traditional batch setup. nih.govImproved safety, scalability, higher yields, and potential for process automation. nih.govOptimization of reactor design, residence time, and temperature for this specific transformation.
Heterogeneous CatalysisEmploying solid-phase catalysts (e.g., metal oxides) that can be easily recovered and reused. dntb.gov.uaCatalyst recyclability, simplified product purification, reduced waste. ucl.ac.ukdntb.gov.uaDesign of robust and highly active solid catalysts for direct amidation.

Integration of Artificial Intelligence and Machine Learning in Ethanediamide Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules, including derivatives of this compound. mdpi.com These computational tools can significantly reduce the time and cost associated with traditional trial-and-error approaches by predicting molecular properties and generating novel chemical structures. arxiv.orgacellera.com

Property Prediction: One of the most immediate applications of ML is in the prediction of key molecular properties. arxiv.org By training models on large datasets, algorithms can learn the complex relationships between a molecule's structure and its behavior. For ethanediamide derivatives, this includes:

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity is crucial for identifying viable drug candidates early in the discovery pipeline. arxiv.orgacellera.com

Binding Affinity: For structure-based drug design, ML models can predict how strongly a molecule will bind to a specific biological target, helping to prioritize which compounds to synthesize. researchgate.net

Physicochemical Properties: Properties such as solubility and stability can also be accurately predicted, avoiding costly late-stage failures. arxiv.org

De Novo Design: Generative AI models can go a step further by designing entirely new molecules. These models can be constrained to generate novel ethanediamide structures that are optimized for multiple properties simultaneously, such as high target affinity and low predicted toxicity. mdpi.com This approach can explore a vast chemical space more efficiently than human chemists, potentially uncovering innovative molecular scaffolds.

Synthesis Planning: AI can also assist in the synthesis process itself. Retrosynthesis algorithms can predict viable synthetic routes to a target molecule, while other models can help optimize reaction conditions to maximize yield and minimize byproducts.

AI/ML ApplicationDescriptionImpact on Ethanediamide Research
ADMET PredictionUsing ML models to forecast the pharmacokinetic and toxicity profiles of new derivatives. arxiv.orgacellera.comEarly identification of candidates with poor drug-like properties, reducing attrition rates.
Binding Affinity PredictionApplying deep learning or other models to estimate the binding energy of a molecule to a protein target. researchgate.netEfficient virtual screening of large compound libraries to find potent hits.
De Novo Molecular DesignEmploying generative models to create novel ethanediamide structures with desired properties. mdpi.comAccelerates the discovery of new lead compounds with improved characteristics.
Multi-Objective OptimizationUsing algorithms to simultaneously optimize several molecular properties (e.g., potency, solubility, safety). arxiv.orgFacilitates the complex decision-making process during lead optimization. mdpi.com

Advanced Characterization Techniques for Deeper Understanding of Molecular Behavior

A deeper understanding of the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound is essential for rational drug design. The molecule's flexible ethanediamide linker allows it to adopt numerous conformations, and identifying the biologically active conformation is a key challenge. Advanced characterization techniques are critical for elucidating this complex behavior.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying flexible molecules in solution.

Conformational Analysis: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space distances between protons, helping to define the molecule's shape. arxiv.org

Molecular Dynamics with Orientational Constraints (MDOC): This advanced method combines experimental NMR data, such as residual dipolar couplings (RDCs), with molecular dynamics simulations. nih.govnih.gov It allows for the characterization of the entire conformational ensemble that a flexible molecule samples in solution, providing a much more dynamic and realistic picture than a single static structure. nih.govnih.gov

Mass Spectrometry for Non-covalent Interactions: Soft ionization techniques in mass spectrometry (MS), such as electrospray ionization (ESI), allow for the study of intact non-covalent complexes between a small molecule and its biological target (e.g., a protein). researchgate.netethz.ch This can provide direct evidence of binding, determine the stoichiometry of the interaction, and even be used to screen for binding partners in complex biological mixtures. nih.gov

Computational Modeling: In conjunction with experimental data, computational methods are indispensable.

Density Functional Theory (DFT): DFT calculations can be used to predict the vibrational spectra (IR and Raman) and NMR chemical shifts of different conformers, helping to validate experimental findings.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, exploring its conformational landscape and its interactions with solvent or a biological target.

TechniqueInformation ProvidedRelevance to this compound
Advanced NMR (e.g., MDOC)Detailed information on the ensemble of conformations present in solution and their relative populations. nih.govnih.govCrucial for understanding the flexibility of the ethanediamide linker and identifying potential bioactive conformations.
Soft Ionization Mass SpectrometryDirect observation of non-covalent binding to target biomolecules, including binding stoichiometry. researchgate.netethz.chConfirms target engagement and can be used in screening assays to discover biological targets.
Molecular Dynamics (MD) SimulationsProvides a dynamic view of molecular motion, conformational changes, and interactions over time.Complements experimental data to build a comprehensive model of the molecule's behavior and binding mode.
Single-Crystal X-ray DiffractionPrecise atomic coordinates of the molecule in its solid, crystalline state.Provides a definitive, albeit static, structural snapshot that can be used to validate computational models.

Challenges and Prospects in this compound Research within Academic Frameworks

While the research avenues for this compound are promising, pursuing them within an academic setting presents a unique set of challenges and opportunities.

Challenges:

Funding and Resources: Academic drug discovery often faces significant funding hurdles. Securing grants for research on a specific, potentially niche compound can be difficult, as funding agencies may prioritize broader biological questions or more established therapeutic targets. tandfonline.com Furthermore, academic labs may lack the expensive high-throughput screening and automated synthesis infrastructure common in industry.

Synthesis Complexity: The multi-step synthesis of analogues of this compound can be resource-intensive and time-consuming for graduate students and postdoctoral researchers, potentially slowing the pace of discovery. researchgate.net

Translational Gap: Bridging the gap from a promising compound in a lab to a clinical candidate (the "valley of death") is a major challenge, requiring expertise in medicinal chemistry, pharmacology, and intellectual property that may not be readily available in a single academic group. tandfonline.com

Prospects and Opportunities:

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide, and how can reaction conditions be standardized?

The synthesis of ethanediamide derivatives typically involves multi-step reactions, including amidation and substitution steps. Key considerations include:

  • Solvent selection : Dichloromethane or dimethylformamide (DMF) is preferred for their ability to dissolve polar intermediates .
  • Catalyst optimization : Acid or base catalysts (e.g., HATU, DCC) enhance coupling efficiency in amide bond formation .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
    Methodological tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of benzyl (δ 4.3–4.5 ppm for CH2_2) and chloro-methylphenyl (δ 2.3–2.5 ppm for CH3_3) groups .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 357.12) .
  • X-ray crystallography : For absolute configuration, use SHELX-97 for structure refinement .

Advanced Research Questions

Q. How can crystallographic data discrepancies in ethanediamide derivatives be resolved?

Crystallographic challenges (e.g., twinning, low-resolution data) require:

  • SHELXL refinement : Apply restraints for disordered atoms and anisotropic displacement parameters .
  • ORTEP visualization : Analyze thermal ellipsoids to identify conformational flexibility in the ethanediamide backbone .
  • Validation tools : Use PLATON to check for missed symmetry or hydrogen bonding patterns (e.g., N–H···O interactions) .
    Example : In co-crystals of similar ethanediamides, supramolecular tapes formed via amide-mediated hydrogen bonds were resolved using SHELX .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?

  • Dose-response calibration : Adjust pharmacokinetic parameters (e.g., solubility in DMSO/PBS mixtures) to match physiological conditions .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Target validation : Compare binding affinities (e.g., via SPR or ITC) with structural analogs like N'-(5-chloro-2-methylphenyl) derivatives .

Q. How can structure-activity relationships (SAR) be explored for pharmacological optimization?

  • Functional group substitution : Replace the 4-chloro group with fluoro or methoxy to assess electronic effects on receptor binding .
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1XYZ) to predict interactions with neurological targets (e.g., serotonin receptors) .
  • In vitro assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) against structurally related compounds .

Methodological Guidance for Data Interpretation

Q. How to analyze reaction yield inconsistencies in multi-step syntheses?

  • Intermediate stability : Check for hydrolysis of amide bonds under acidic conditions via 1H^1H NMR .
  • Byproduct identification : Use GC-MS to detect side products like unreacted benzyl chloride .
    Data table :
StepYield (%)Common Issues
Amidation60–75Incomplete coupling (add 1.2 eq. EDC)
Purification45–55Silica gel adsorption losses (use reverse-phase HPLC)

Q. What computational tools aid in predicting supramolecular interactions?

  • Mercury CSD : Analyze packing motifs (e.g., π-π stacking in chloro-phenyl groups) .
  • Gaussian 16 : Calculate electrostatic potential surfaces to prioritize hydrogen bond donors/acceptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide
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N-benzyl-N'-(4-chloro-2-methylphenyl)ethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.